REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([CH3:9])[CH:5]=[C:6]([CH3:8])[CH:7]=1.C([Li])CCC.[B:15](OC(C)C)([O:20]C(C)C)[O:16]C(C)C>CCCCCC>[CH3:8][C:6]1[CH:7]=[C:2]([B:15]([OH:20])[OH:16])[CH:3]=[C:4]([CH3:9])[CH:5]=1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1)C)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
B(OC(C)C)(OC(C)C)OC(C)C
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture stirred for 20 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
After 1.5 hours the reaction was concentrated in vacuo to 1/3 volume
|
Duration
|
1.5 h
|
Type
|
TEMPERATURE
|
Details
|
then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
treated with 2N hydrochloric acid (9 mL)
|
Type
|
TEMPERATURE
|
Details
|
by warming to room temperature
|
Type
|
ADDITION
|
Details
|
After 4 hours the mixture was made basic by the addition of 2.5M sodium hydroxide
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
partitioned between ethyl ether (75 mL) and 1.25M sodium hydroxide
|
Type
|
EXTRACTION
|
Details
|
The organic layer was extracted with 1.25M sodium hydroxide (2×)
|
Type
|
TEMPERATURE
|
Details
|
the aqueous portion then cooled to 0° C.
|
Type
|
ADDITION
|
Details
|
acidified to pH 3 by the dropwise addition of conc. hydrochloric acid
|
Type
|
DISSOLUTION
|
Details
|
The white slurry was dissolved in methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the organic portion dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C=C(C1)C)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 960 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |